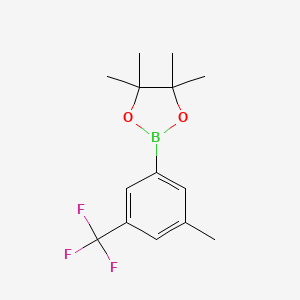

4,4,5,5-テトラメチル-2-(3-メチル-5-(トリフルオロメチル)フェニル)-1,3,2-ジオキサボロラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

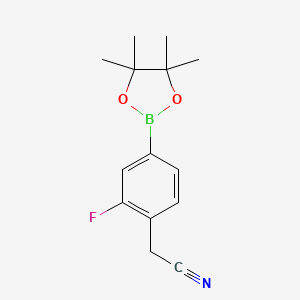

“4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane” is an important boric acid derivative . It is a significant intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The synthesis method of the compound is shown in Scheme 1 .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the study of the molecular electrostatic potential and frontier molecular orbitals of the compound . The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are also discussed .科学的研究の応用

有機合成

この化合物は、有機合成において重要な中間体です . グリコール保護、アミノ酸の非対称合成、ディールス・アルダー反応および鈴木カップリング反応にしばしば使用されます .

創薬

ホウ酸化合物はこのようなものですが、酵素阻害剤や特異的リガンド薬としてよく使用されます . それらは、腫瘍や微生物感染症の治療だけでなく、抗癌剤の設計にも使用できます .

抗癌研究

抗癌剤の研究では、ホウ酸化合物によって生成された酵素は、高度に反応性の酸素種を有しており、HCT116ヒト結腸癌細胞のアポトーシスにつながる可能性があります . この化合物は、結腸癌を効果的に治療できます .

蛍光プローブ

<a data-citationid="b5ff076b-b512-7a53-c087-99e26f16c6b4-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1134/S0

作用機序

Target of Action

It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .

Biochemical Pathways

Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .

Result of Action

It’s known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .

Action Environment

Boronic ester bonds, which this compound contains, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

実験室実験の利点と制限

TMT-3MFP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized. In addition, it is soluble in organic solvents and can be used in a wide range of reactions. However, there are some limitations to its use in laboratory experiments. TMT-3MFP is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, the reaction conditions required for its synthesis can be difficult to control.

将来の方向性

The potential applications of TMT-3MFP are still being explored. One potential future direction is the development of new synthetic methods for the synthesis of complex molecules. In addition, further research could be done to explore the potential therapeutic applications of TMT-3MFP, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential biochemical and physiological effects of TMT-3MFP.

合成法

TMT-3MFP is synthesized through a three-step process, starting with the reaction of 3-methyl-5-(trifluoromethyl)phenol (3MFP) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMTD). This reaction produces a dioxaborolane intermediate, which is then reacted with aqueous ammonia to form TMT-3MFP. The reaction is performed in a two-phase system, with the aqueous phase containing the ammonia and the organic phase containing the reactants. The reaction can be performed in a single-pot method or in a two-step method.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQLHMVTFFKNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681913 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-84-5 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)